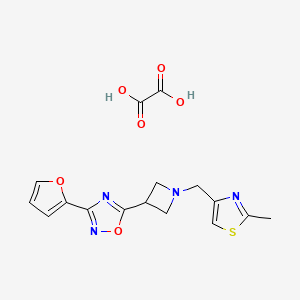

![molecular formula C12H19NO2 B2528744 Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate CAS No. 2361644-38-2](/img/structure/B2528744.png)

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. Although the specific compound is not directly described in the provided papers, the papers do discuss related spirocyclic compounds with tert-butyl groups and azaspiro structures, which can provide insights into the properties and synthesis of similar compounds.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as described for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These synthetic methods provide access to novel compounds that can be selectively derived further. The synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate is achieved through intramolecular lactonization reactions without the need for chiral catalysts or enzymes . These methods highlight the potential for creating a variety of spirocyclic compounds, including the tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can be elucidated using techniques such as X-ray diffraction analysis. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry and a chair conformation for the hexahydropyrimidine ring . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These findings suggest that the tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate would also have a complex structure that could be studied using similar methods.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products . This indicates that spirocyclic compounds with active methylene groups can participate in condensation reactions, which may also be applicable to the synthesis or modification of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds can be diverse. The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in spirocyclic stereoisomers reveals that these compounds can form stable crystal structures with specific packing motifs . NMR spectroscopy is a valuable tool for assigning absolute configurations, as demonstrated for 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one . These techniques could be employed to determine the physical and chemical properties of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate, including its conformation and absolute configuration.

Applications De Recherche Scientifique

Synthetic Routes and Structures

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing a foundation for the synthesis of compounds related to tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate. These compounds offer novel approaches to accessing chemical spaces complementary to piperidine ring systems, indicating the versatility of these spirocyclic compounds in chemical synthesis (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Mechanistic Insights and Applications

Lattes et al. (1982) demonstrated the photochemical and thermal rearrangement of oxaziridines, providing essential mechanistic insights that could be applicable to the study and manipulation of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate derivatives. This work underscores the stereoelectronic control theory's role in understanding the reactivity of such complex molecules (Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, & Vanmeerssche, 1982).

Advanced Drug Discovery Platforms

The research by Chalyk et al. (2017) on synthesizing 6-azaspiro[4.3]alkanes introduces innovative scaffolds for drug discovery. Given the structural similarity, tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate could serve as a precursor or model compound for designing novel therapeutic agents. This demonstrates the compound's potential in medicinal chemistry and drug design (Chalyk, Isakov, Butko, Hrebeniuk, Savych, Kucher, Gavrilenko, Druzhenko, Yarmolchuk, & Zozulya, 2017).

Propriétés

IUPAC Name |

tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-4-5-12(9-13)6-7-12/h4,8H,5-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGIYCRKLALCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CC2)CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)

![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2528672.png)

![2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide](/img/structure/B2528673.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2528675.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)

![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester](/img/structure/B2528680.png)

![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)